1-(cyclopropylmethyl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one 1-(cyclopropylmethyl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one
Brand Name: Vulcanchem
CAS No.: 380605-36-7
VCID: VC8269814
InChI: InChI=1S/C10H11N3O/c14-10-12-8-5-11-4-3-9(8)13(10)6-7-1-2-7/h3-5,7H,1-2,6H2,(H,12,14)
SMILES: C1CC1CN2C3=C(C=NC=C3)NC2=O
Molecular Formula: C10H11N3O
Molecular Weight: 189.21 g/mol

1-(cyclopropylmethyl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one

CAS No.: 380605-36-7

Cat. No.: VC8269814

Molecular Formula: C10H11N3O

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

1-(cyclopropylmethyl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one - 380605-36-7

Specification

CAS No. 380605-36-7
Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
IUPAC Name 1-(cyclopropylmethyl)-3H-imidazo[4,5-c]pyridin-2-one
Standard InChI InChI=1S/C10H11N3O/c14-10-12-8-5-11-4-3-9(8)13(10)6-7-1-2-7/h3-5,7H,1-2,6H2,(H,12,14)
Standard InChI Key SQDBJTWIXWXJQR-UHFFFAOYSA-N
SMILES C1CC1CN2C3=C(C=NC=C3)NC2=O
Canonical SMILES C1CC1CN2C3=C(C=NC=C3)NC2=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic core comprising an imidazole ring fused to a pyridine ring at the [4,5-c] position. The cyclopropylmethyl group is attached to the nitrogen atom at position 1 of the imidazole ring, introducing steric and electronic effects that influence its reactivity and binding interactions. The molecular formula is C₁₀H₁₁N₃O, with a molecular weight of 189.21 g/mol .

Table 1: Key Physicochemical Properties

PropertyValueSource
Density1.330 ± 0.06 g/cm³
Predicted pKa12.53 ± 0.20
Molecular Weight189.21 g/mol
SolubilityLow aqueous solubility

The three-dimensional conformation of the molecule, particularly the orientation of the cyclopropylmethyl group, plays a critical role in its interactions with biological targets. Computational models suggest that the cyclopropane ring induces torsional strain, which may enhance binding affinity to hydrophobic pockets in proteins .

Synthesis and Structural Modification

Synthetic Routes

The synthesis of 1-(cyclopropylmethyl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one typically involves multi-step organic reactions. A common approach begins with the alkylation of a pyridine precursor followed by cyclization to form the imidazo[4,5-c]pyridine core.

Key Steps:

  • Alkylation: Reaction of 4-amino-pyridin-2-one with (bromomethyl)cyclopropane in the presence of a base such as potassium carbonate.

  • Cyclization: Intramolecular condensation under acidic conditions to form the fused imidazole ring.

  • Purification: Chromatographic techniques to isolate the target compound with >95% purity .

Table 2: Optimization of Synthesis Parameters

ParameterOptimal ConditionYield
Reaction Temperature80–100°C75–85%
Catalystp-Toluenesulfonic acid78%
SolventDimethylformamide (DMF)82%

Recent advancements employ microwave-assisted synthesis to reduce reaction times from 12 hours to 30 minutes while maintaining yields above 80% .

Structural Analogues

Modifications to the cyclopropylmethyl group or the imidazo[4,5-c]pyridine core have been explored to enhance bioavailability. For example:

  • N-Methyl derivatives exhibit improved metabolic stability .

  • Halogen-substituted variants show increased affinity for kinase targets .

Biological Activity and Mechanism of Action

GRK5 Modulation

The compound demonstrates potent activity as a G-protein-coupled receptor kinase 5 (GRK5) modulator, as evidenced by patent EP2818472A1 . GRK5 regulates cardiac function and has implications in heart failure and hypertension. Molecular docking studies suggest that the cyclopropylmethyl group interacts with hydrophobic residues in the GRK5 ATP-binding pocket, inhibiting kinase activity with an IC₅₀ of 120 nM .

Pharmacological Applications

Cardiovascular Therapeutics

As a GRK5 inhibitor, this compound could mitigate pathological cardiac remodeling. In rodent models of heart failure, GRK5 inhibition reduces left ventricular hypertrophy by 30–40% .

Neurological Disorders

The structural similarity to Kv7 activators suggests potential in treating epilepsy and neuropathic pain. Kv7.2/7.3 channels are validated targets for antiepileptic drugs like retigabine .

Antimicrobial Activity

Imidazopyridine derivatives exhibit broad-spectrum antimicrobial effects. Although specific data on this compound are scarce, related molecules inhibit Staphylococcus aureus growth with MIC values of 4–8 μg/mL.

Challenges and Future Directions

Pharmacokinetic Limitations

The compound’s low aqueous solubility (<0.1 mg/mL at pH 7.4) and moderate metabolic stability (t₁/₂ = 45 minutes in human liver microsomes) necessitate formulation improvements . Prodrug strategies, such as phosphate ester derivatives, are under investigation .

Target Selectivity

Off-target interactions with GRK2 and GRK6 remain a concern, as these isoforms share 65% sequence homology with GRK5 . Structure-activity relationship (SAR) studies focusing on the cyclopropylmethyl moiety may improve selectivity.

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